molecular formula C9H11FO B1419543 2,6-Dimethyl-4-fluorobenzyl alcohol CAS No. 773868-67-0

2,6-Dimethyl-4-fluorobenzyl alcohol

Cat. No.: B1419543
CAS No.: 773868-67-0
M. Wt: 154.18 g/mol
InChI Key: UKQSZVFDOPDBJD-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-fluorobenzyl alcohol (CAS 773868-67-0) is a fluorinated organic compound with the molecular formula C9H11FO and a molecular weight of 154.18 g/mol . This compound serves as a versatile chemical building block, particularly in medicinal chemistry. The benzyl alcohol functional group provides a handle for further synthetic transformations, while the fluorine atom and methyl groups can be used to fine-tune the properties of target molecules, such as their lipophilicity, metabolic stability, and binding affinity. Research into analogous fluorobenzyl alcohols demonstrates their utility as key intermediates in the synthesis of bioactive molecules. For instance, similar structures are used in developing dihydropyridine derivatives that show anticonvulsant activity in preclinical models . Furthermore, fluorobenzyl groups are frequently incorporated into ligands for metal complexes and enzyme inhibitors, which are valuable tools in biochemical and pharmacological research . This makes this compound a valuable scaffold for drug discovery and the development of novel chemical entities. This product is intended for research purposes and is not for human consumption.

Properties

IUPAC Name

(4-fluoro-2,6-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQSZVFDOPDBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CO)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30666653
Record name (4-Fluoro-2,6-dimethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773868-67-0
Record name (4-Fluoro-2,6-dimethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of 2,6-Dimethyl-4-fluorobenzaldehyde

The most direct route involves reducing the corresponding aldehyde using hydride-based reagents:
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Solvents : Ethanol, tetrahydrofuran (THF), or methanol
Conditions :

  • NaBH₄ : Room temperature, 1–4 hours (yield: 85–92%)
  • LiAlH₄ : Reflux in anhydrous THF, 2–6 hours (yield: 90–95%)

Mechanism :
The aldehyde undergoes nucleophilic attack by hydride ions, forming a tetrahedral intermediate that collapses to the primary alcohol.

Parameter NaBH₄ LiAlH₄
Temperature 20–25°C 60–70°C
Reaction Time 1–4 hours 2–6 hours
Yield 85–92% 90–95%
Workup Aqueous quench Acidic quench

Catalytic Hydrogenation of 2,6-Dimethyl-4-fluorobenzaldehyde

Industrial-scale production often employs catalytic hydrogenation for efficiency:
Catalysts : Palladium on carbon (Pd/C) or platinum oxide (PtO₂)
Conditions :

Advantages :

  • Scalable with minimal byproducts.
  • Compatible with continuous-flow systems.

Hydrolysis of 2,6-Dimethyl-4-fluorobenzyl Halides

Alternative routes involve nucleophilic substitution of benzyl halides:
Reagents : Aqueous NaOH or KOH
Conditions :

Example :
2,6-Dimethyl-4-fluorobenzyl chloride → 2,6-Dimethyl-4-fluorobenzyl alcohol via SN2 mechanism.

Grignard Reagent-Mediated Synthesis

A less common method employs Grignard exchange followed by formaldehyde addition:
Steps :

  • React 4-bromo-3-fluoroaromatic precursors with isopropyl magnesium chloride–LiCl.
  • Add paraformaldehyde to introduce the hydroxyl group.

Conditions :

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency
NaBH₄ Reduction 85–92 Moderate High
LiAlH₄ Reduction 90–95 Low Moderate
Catalytic Hydrogenation 88–94 High High
Hydrolysis 70–80 Moderate Low
Grignard Reaction 75–80 Low Moderate

Key Considerations

  • Safety : LiAlH₄ requires anhydrous conditions and careful handling.
  • Purity : Catalytic hydrogenation minimizes residual metal contaminants.
  • Industrial Preference : Hydrogenation and NaBH₄ reduction are favored for large-scale synthesis due to reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-fluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-fluorobenzyl alcohol depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various substitution and addition reactions. The presence of the fluorine atom and methyl groups influences its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on benzyl alcohol derivatives with halogen, hydroxyl, or alkoxy substituents, emphasizing substituent effects on molecular weight, physical properties, and applications.

Table 1: Key Properties of Structurally Related Benzyl Alcohols

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Boiling Point (°C) Key Applications/Notes References
2,6-Difluoro-4-hydroxybenzyl alcohol C₇H₆F₂O₂ 160.12 2,6-F; 4-OH 160 286 Potential pharmaceutical intermediate
4-Bromo-2,6-difluorobenzyl alcohol C₇H₅BrF₂O 223.02 2,6-F; 4-Br Not reported Not reported High purity (>98%); lab reagent
2,6-Dichlorobenzyl alcohol C₇H₆Cl₂O 177.03 2,6-Cl Not reported Not reported Organic synthesis intermediate
2,6-Difluorobenzyl alcohol C₇H₆F₂O 144.12 2,6-F Not reported Not reported General lab use
2,3,5,6-Tetrafluoro-4-methoxybenzyl alcohol C₈H₆F₄O₂ 210.13 2,3,5,6-F; 4-OCH₃ Not reported Not reported Specialty chemical supplier

Substituent Effects on Physical and Chemical Properties

Halogen Substituents

  • Fluorine : Derivatives like 2,6-Difluoro-4-hydroxybenzyl alcohol exhibit moderate molecular weights (160.12 g/mol) and high melting points (160°C), likely due to hydrogen bonding from the hydroxyl group . Fluorine’s electronegativity enhances stability and influences solubility in polar solvents.
  • Bromine : The 4-Bromo-2,6-difluorobenzyl alcohol (MW 223.02) has higher molecular weight due to bromine’s atomic mass, which may reduce solubility compared to fluorine analogs. Its storage at 2–8°C suggests sensitivity to degradation .
  • Chlorine : 2,6-Dichlorobenzyl alcohol (MW 177.03) is used as an organic synthesis intermediate. Chlorine’s bulkiness compared to fluorine may lower reactivity in nucleophilic substitutions .

Hydroxyl and Alkoxy Groups

  • The hydroxyl group in 2,6-Difluoro-4-hydroxybenzyl alcohol increases polarity, leading to higher boiling points (286°C) and solubility in aqueous systems. This contrasts with methoxy-substituted analogs (e.g., 2,3,5,6-Tetrafluoro-4-methoxybenzyl alcohol ), where the alkoxy group may enhance lipophilicity .

Biological Activity

2,6-Dimethyl-4-fluorobenzyl alcohol is an organic compound with a molecular formula of C10H13F and a CAS number of 773868-67-0. This compound has gained attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications in synthetic processes.

The compound features a benzyl alcohol structure with two methyl groups and a fluorine atom at specific positions on the aromatic ring. Its chemical structure can be represented as follows:

C6H3(CH2OH)(CH3)2F\text{C}_6\text{H}_3(\text{CH}_2\text{OH})(\text{CH}_3)_2\text{F}

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticonvulsant Activity : A study evaluated the anticonvulsant effects of related compounds, suggesting potential neuroprotective properties. The compounds were tested against pentylenetetrazole-induced seizures in mice, showing significant latency and duration differences compared to control groups, indicating they may modulate neurotransmitter systems involved in seizure activity .
  • Enzyme Interaction : The compound is utilized in studies involving enzyme-catalyzed reactions. It serves as a substrate for various enzymes, which can help elucidate the mechanisms of enzymatic activity and inhibition. This property is particularly valuable in drug development.
  • Pharmaceutical Applications : As a precursor in the synthesis of pharmaceutical compounds, this compound may contribute to the development of new therapeutic agents. Its structural characteristics allow it to be modified into more complex molecules with desired biological effects.

Case Studies

  • Anticonvulsant Study : In an experiment involving male albino mice, two dihydropyridine derivatives were assessed for their anticonvulsant properties. The study reported LD50 values for these derivatives, indicating significant protective effects against seizures when compared to standard treatments like nifedipine .
  • Enzyme Inhibition Research : Another study focused on the inhibition of specific enzymes by analogs of this compound. The findings suggested that modifications to the alcohol group could enhance inhibitory potency against certain targets, providing insights into structure-activity relationships essential for drug design.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-Fluorobenzyl AlcoholContains fluorine on benzene ringModerate antibacterial properties
4-Fluorobenzyl AlcoholFluorine at para positionAnticancer activity reported
This compoundTwo methyls and one fluorineAnticonvulsant and enzyme inhibitor

The mechanism through which this compound exerts its effects is not fully elucidated but may involve:

  • Enzyme Modulation : Interaction with enzymes responsible for neurotransmitter metabolism could lead to altered levels of key neurotransmitters like GABA and glutamate.
  • Receptor Binding : Potential binding to GABA receptors or other neuroreceptors may account for its anticonvulsant effects.

Q & A

What are the recommended synthetic routes for preparing 2,6-Dimethyl-4-fluorobenzyl alcohol with high purity?

Level: Basic
Answer:
Synthesis typically involves sequential alkylation and fluorination steps. A common approach is the Friedel-Crafts alkylation of fluorobenzene derivatives with methyl groups, followed by selective reduction of the carbonyl intermediate to yield the alcohol. For example, halogenation (e.g., bromine) at the 4-position can introduce functional groups for subsequent fluorination via nucleophilic aromatic substitution (NAS) . Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) is recommended, with purity verification by HPLC (>95% purity as per industrial standards) .

How can researchers optimize reaction conditions to minimize by-products during synthesis?

Level: Advanced
Answer:
By-product formation often arises from incomplete fluorination or over-alkylation. Optimization strategies include:

  • Temperature control : NAS reactions require precise heating (e.g., 60–80°C) to avoid decomposition .
  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluorination efficiency .
  • Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates .
    Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points .

What analytical techniques are most effective for characterizing this compound?

Level: Basic
Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR (in deuterated DMSO or CDCl3_3) confirm substituent positions and alcohol proton integration .
  • FTIR : O-H stretch (~3300 cm1^{-1}) and C-F vibrations (~1200 cm1^{-1}) validate functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98% as per GLPBIO standards) .

How should researchers resolve discrepancies in spectral data (e.g., NMR or MS)?

Level: Advanced
Answer:
Contradictions in spectral data may arise from isotopic impurities or residual solvents. Solutions include:

  • Deuterated solvent checks : Ensure solvents like CDCl3_3 do not overlap with target peaks .
  • High-resolution MS : Confirm molecular ion ([M+H]+^+) matches theoretical m/z (calc. for C9_9H11_{11}FO: 154.08) .
  • Cross-validation : Compare data with structurally similar compounds (e.g., 2,6-Difluorobenzyl alcohol in ).

What storage conditions are critical for maintaining stability?

Level: Basic
Answer:
Store at 2–8°C in amber glass vials to prevent photodegradation. Desiccate to avoid moisture absorption, which can hydrolyze the alcohol to aldehydes . For long-term storage (>6 months), argon gas purging is recommended .

How does solubility in various solvents inform experimental design?

Level: Advanced
Answer:
Solubility profiles guide solvent selection for reactions and analyses:

  • Polar solvents : Soluble in DMSO (10 mM stock solutions ), methanol, and ethanol.
  • Nonpolar solvents : Limited solubility in hexane; use for crystallization.
    Pre-screen solvents via turbidity tests to avoid precipitation during kinetic studies .

What safety precautions are essential during handling?

Level: Basic
Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (irritation risks as per ).
  • First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

How can selective fluorination or methylation challenges be addressed?

Level: Advanced
Answer:

  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to block the alcohol during fluorination .
  • Directed ortho-metalation : Employ lithium diisopropylamide (LDA) to direct methyl groups to the 2,6-positions .
    Monitor selectivity via 19^{19}F NMR to confirm fluorination at the 4-position .

What strategies improve scalability while maintaining yield?

Level: Advanced
Answer:

  • Continuous flow reactors : Enhance heat/mass transfer for fluorination steps .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Crystallization optimization : Adjust cooling rates to maximize yield without purity loss .

How do substituents influence reactivity in derivatization reactions?

Level: Advanced
Answer:
The electron-withdrawing fluorine at the 4-position deactivates the ring, directing electrophilic attacks to the methyl-substituted positions (2,6). Computational modeling (DFT) predicts charge distribution, aiding in designing sulfonation or acylation reactions . Experimental validation via Hammett plots can quantify substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-4-fluorobenzyl alcohol
Reactant of Route 2
2,6-Dimethyl-4-fluorobenzyl alcohol

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